molecular formula C10H9F4NO3 B6970080 N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide

N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide

Cat. No.: B6970080
M. Wt: 267.18 g/mol
InChI Key: CTXTVDHILDLVNT-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide is a compound of interest in various scientific fields due to its unique chemical structure and properties

Properties

IUPAC Name

N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO3/c1-17-4-9(16)15-7-2-6(12)8(3-5(7)11)18-10(13)14/h2-3,10H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXTVDHILDLVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1F)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide typically involves the introduction of difluoromethoxy and methoxy groups onto a phenyl ring. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted quinones, while reduction can produce partially or fully reduced derivatives of the original compound .

Mechanism of Action

The mechanism by which N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted acetamides and phenyl derivatives, such as:

Uniqueness

What sets N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide apart is the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties. The additional fluorine atoms can enhance the compound’s stability, reactivity, and binding affinity to specific targets, making it a more potent and versatile molecule for various applications .

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